methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate
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Overview
Description
Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-diaminotoluene with diethyl oxalate, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Dimethylquinoxaline: A derivative with similar biological activities.
6-Methylquinoxaline:
Uniqueness
Methyl 2,2-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
1897829-94-5 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
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